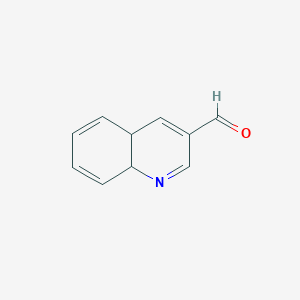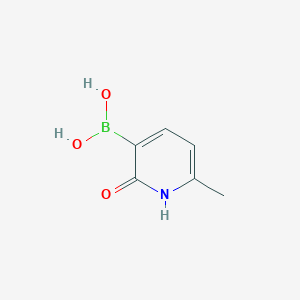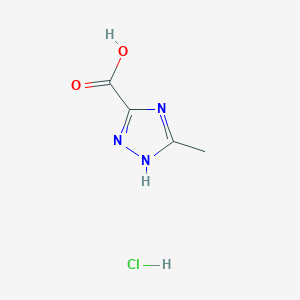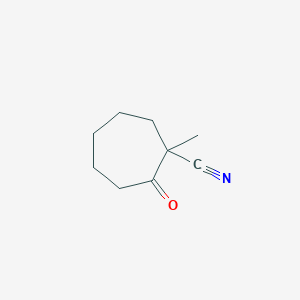
2,2-Difluoropropyl chloroformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-ジフルオロプロピルクロロホルメートは、クロロホルメート類に属する有機化合物であり、クロロギ酸のエステルです。この化合物は、プロピル基の第2炭素に2つのフッ素原子が結合していることを特徴とし、ジフルオロ化誘導体となっています。クロロホルメートは、その反応性で知られており、有機合成における試薬として一般的に使用されています。
準備方法
合成経路と反応条件
2,2-ジフルオロプロピルクロロホルメートの調製には、通常、2,2-ジフルオロプロパノールとホスゲンとの反応が用いられます。反応は、トルエンなどの不活性溶媒中で、分解を防ぐために制御された温度条件下で行われます。一般的な反応スキームを以下に示します。
2,2-Difluoropropanol+Phosgene→2,2-Difluoropropyl chloroformate+HCl
工業生産方法
2,2-ジフルオロプロピルクロロホルメートの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、反応温度を維持するための冷却システムを備えた大型反応器の使用が含まれます。塩化水素などの副生成物は、通常、塩基性溶液で中和されます。
化学反応の分析
反応の種類
2,2-ジフルオロプロピルクロロホルメートは、以下のものを含む様々な種類の化学反応を起こします。
求核置換: アミンとの反応によりカルバメートを生成します。
エステル化: アルコールとの反応により炭酸エステルを生成します。
混合酸無水物の形成: カルボン酸との反応により混合酸無水物を生成します。
一般的な試薬と条件
アミン: カルバメートの生成に使用されます。
アルコール: エステル化反応に使用されます。
カルボン酸: 混合酸無水物の生成に使用されます。
塩基: ピリジンなどの塩基は、これらの反応中に生成される塩化水素を中和するために使用されることが多いです。
生成される主要な生成物
カルバメート: アミンとの反応から生成されます。
炭酸エステル: アルコールとの反応から生成されます。
混合酸無水物: カルボン酸との反応から生成されます。
科学的研究の応用
2,2-ジフルオロプロピルクロロホルメートは、科学研究でいくつかの応用があります。
生物学: 分析目的で生物学的分子の誘導体化に使用されます。
医学: その独特の化学的性質により、創薬における潜在的な用途が調査されています。
工業: 特殊化学薬品や材料の生産に使用されます。
作用機序
2,2-ジフルオロプロピルクロロホルメートの作用機序は、求核剤との反応性を伴います。クロロホルメート基は求電子性が高く、アミン、アルコール、カルボン酸などの求核剤による攻撃を受けやすくなっています。これにより、それぞれカルバメート、炭酸エステル、混合酸無水物が生成されます。フッ素原子の存在により、化合物の反応性と安定性が向上します。
類似の化合物との比較
類似の化合物
- メチルクロロホルメート
- エチルクロロホルメート
- ベンジルクロロホルメート
独自性
2,2-ジフルオロプロピルクロロホルメートは、2つのフッ素原子の存在により、反応性の向上や安定性の向上などの独特の化学的性質を付与されます。これにより、有機合成や様々な科学的応用において貴重な試薬となっています。
類似化合物との比較
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Uniqueness
2,2-Difluoropropyl chloroformate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific applications.
特性
分子式 |
C4H5ClF2O2 |
|---|---|
分子量 |
158.53 g/mol |
IUPAC名 |
2,2-difluoropropyl carbonochloridate |
InChI |
InChI=1S/C4H5ClF2O2/c1-4(6,7)2-9-3(5)8/h2H2,1H3 |
InChIキー |
JXPRXADAANPJFN-UHFFFAOYSA-N |
正規SMILES |
CC(COC(=O)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)


![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)








![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11920045.png)
